molecular formula C10H16ClNO2 B1373761 [(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 1158286-42-0

[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No. B1373761
M. Wt: 217.69 g/mol
InChI Key: ITTLMAVMJGRYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,5-Dimethoxyphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1158286-42-0 . It has a molecular weight of 217.7 and its IUPAC name is (2,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2.ClH/c1-11-7-8-6-9 (12-2)4-5-10 (8)13-3;/h4-6,11H,7H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Neuropharmacology

The compound's effects on serotonin 5-HT2A receptors have been studied, revealing that derivatives like 25C-NBOMe and 25I-NBOMe are highly potent 5-HT2A agonists in rats. This suggests their potential for further neuropharmacological research (Elmore et al., 2018).

Forensic Chemistry

In forensic chemistry, identifying psychoactive substances, including derivatives of (2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride, is crucial. A study showed the successful identification of these compounds using chemical derivatization, highlighting its significance in forensic analysis (Lum et al., 2020).

Organic Chemistry

Organic Process Research has included the synthesis of related compounds, indicating its role in the development of new chemical entities for the treatment of various disorders (Kucerovy et al., 1997).

Analytical Chemistry

The use of (2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride derivatives in analytical chemistry, particularly in MALDI mass spectrometry, offers novel methods for primary amine analysis, demonstrating the compound's utility in advanced analytical techniques (Topolyan et al., 2016).

Medicinal Chemistry

Studies in medicinal chemistry have explored the synthesis of derivatives for potential therapeutic applications. For example, the synthesis of novel non-natural chiral auxiliaries based on this compound indicates its relevance in the development of new pharmaceuticals (Kohara et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTLMAVMJGRYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Reactant of Route 3
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.